molecular formula C18H17N5O3S B2691269 N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide CAS No. 2034498-51-4

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

Cat. No. B2691269
M. Wt: 383.43
InChI Key: WCQYJYLQTWZVLW-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H17N5O3S and its molecular weight is 383.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory and Analgesic Applications

  • The synthesis of celecoxib derivatives, including compounds similar to N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide, has been explored for potential anti-inflammatory and analgesic effects. Notably, some compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib, suggesting their potential as therapeutic agents (Küçükgüzel et al., 2013).

Antioxidant, Anticancer, and Anti-HCV Agents

  • Research into celecoxib derivatives has also highlighted their antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. Certain compounds have shown modest inhibition of HCV NS5B RdRp activity, pointing to their potential as anti-HCV agents. Additionally, selected compounds demonstrated anticancer activity against human tumor cell lines, underlining their significance in cancer therapy research (Küçükgüzel et al., 2013).

Herbicidal Activity

  • N-(2-pyrazolin-1-ylformyl) benzenesulfonamides, related to the compound of interest, form a new group with interesting herbicidal activities, particularly as post-emergence agents against dicotyledonous weed species. These compounds are believed to interfere with the biosynthesis of branched-chain amino acids, showcasing their potential in agricultural applications (Eussen et al., 1990).

Synthetic Chemistry and Molecular Structure Studies

  • Studies on N-(furan-3-ylmethylene)benzenesulfonamides have enriched the chemistry of gold carbenoids with observations of 1,2-alkynyl migration, providing new pathways for the synthesis of complex molecules and further understanding of gold-catalyzed reactions (Wang et al., 2014).
  • The conformational differences in similar sulfonamide compounds have been explored through crystallographic studies, contributing to the understanding of molecular structures and their implications in drug design and molecular interactions (Borges et al., 2014).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]-4-pyrazol-1-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c24-27(25,16-7-5-15(6-8-16)22-11-2-9-19-22)21-14-17(18-4-1-13-26-18)23-12-3-10-20-23/h1-13,17,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCQYJYLQTWZVLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CC=CO3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)-4-(1H-pyrazol-1-yl)benzenesulfonamide

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